molecular formula C8H14ClNO4S B1378886 Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS No. 1310732-18-3

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Cat. No. B1378886
CAS RN: 1310732-18-3
M. Wt: 255.72 g/mol
InChI Key: AZNUWDVFBPYWSU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate, also known as 3-chlorosulfonyl-azetidine-1-carboxylic acid tert-butyl ester or N-Boc-氮杂环丁烷-3-磺酰氯, is a chemical compound with the molecular formula C₈H₁₄ClNO₄S .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate can be represented by the InChI code: 1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 . The compound has a molecular weight of 255.72 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a compound with a molecular weight of 255.72 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . The compound has a topological polar surface area of 72.1 Ų, suggesting its polarity . It has a rotatable bond count of 3 .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a high-quality reference standard for drug development. Its precise chemical structure and properties make it suitable for testing and validating the pharmacological effects of new medications .

Chemical Synthesis

In the field of chemical synthesis, Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate serves as a building block for creating a variety of complex molecules. Its reactive sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities into other compounds .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. The introduction of sulfonyl groups can alter the interaction of materials with their environment, which is crucial for developing advanced materials with specific characteristics .

Biochemistry

In biochemistry, this compound can be used to study protein interactions. By attaching it to proteins or peptides, scientists can investigate the binding sites and interaction mechanisms of biological molecules .

Agricultural Chemistry

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate can be used to synthesize novel agrochemicals. Its reactivity allows for the creation of compounds that could serve as pesticides or fertilizers with improved efficacy .

Analytical Chemistry

Due to its well-defined properties, this compound is often used as a standard in analytical chemistry to calibrate instruments and validate analytical methods, ensuring accurate measurement of chemical substances .

Environmental Science

In environmental science, it can be used to develop sensors and indicators for monitoring pollution levels. The compound’s reactivity with specific pollutants makes it a candidate for creating sensitive detection systems .

Nanotechnology

Lastly, Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate can be used in the synthesis of nanomaterials. Its ability to introduce functional groups onto the surface of nanoparticles can be exploited to tailor their properties for various applications .

Safety And Hazards

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is considered hazardous. It has been associated with skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity following a single exposure, with the respiratory system being a potential target .

Future Directions

While specific future directions for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate are not available, research into similar compounds continues to be of interest in the field of chemistry. For instance, research into tert-butyl 3- (tosyloxymethyl)azetidine-1-carboxylate and Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate could provide insights into potential future directions for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate.

properties

IUPAC Name

tert-butyl 3-chlorosulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNUWDVFBPYWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

CAS RN

1310732-18-3
Record name tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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